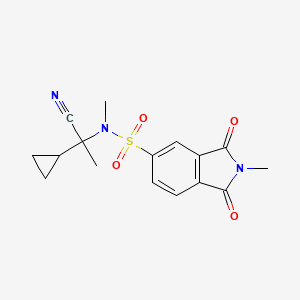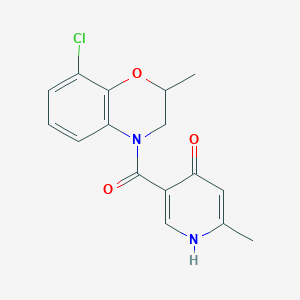![molecular formula C17H20ClN3O3 B6708154 N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B6708154.png)
N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a cyclobutyl ring, and a dihydropyridazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the dihydropyridazine ring: This can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Attachment of the hydroxyethyl group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group in the dihydropyridazine ring can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound analogs with different substituents on the phenyl or cyclobutyl rings.
Uniqueness: The presence of the chlorophenyl group and the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)cyclobutyl]-1-(2-hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-3-1-2-11(8-13)12-9-14(10-12)19-17(24)15-4-5-16(23)21(20-15)6-7-22/h1-3,8,12,14,22H,4-7,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWYCMUYROMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2CC(C2)C3=CC(=CC=C3)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6708073.png)
![N-[(1S)-1-(2-methylsulfanylphenyl)ethyl]furan-2-carboxamide](/img/structure/B6708081.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6708094.png)
![3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B6708103.png)
![2-hydroxy-N-[(1R)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6708114.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6708118.png)
![3-[1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamino]ethyl]phenol](/img/structure/B6708119.png)
![3-[1-[[3-[[Methyl(propan-2-yl)amino]methyl]phenyl]methylamino]ethyl]phenol](/img/structure/B6708125.png)
![2-[3-[[(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]phenoxy]acetamide](/img/structure/B6708132.png)

![(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B6708142.png)

![2-[(2-methoxy-5-methylphenyl)sulfonylamino]-N-pyridin-3-ylacetamide](/img/structure/B6708161.png)
![1-[2-(2-Propylsulfonylphenyl)sulfonylethyl]pyrazole](/img/structure/B6708169.png)
